4-Isoxazolecarboxylic acid, 5-(4-fluorophenyl)-3-Methyl-, ethyl
Description
¹H/¹³C NMR Analysis
The ¹H NMR spectrum (400 MHz, CDCl₃) displays characteristic signals:
- A triplet at δ 1.35 ppm (3H, J = 7.1 Hz) for the ethyl group’s CH₃.
- A quartet at δ 4.30 ppm (2H, J = 7.1 Hz) for the ethyl CH₂.
- A singlet at δ 2.50 ppm (3H) for the methyl group on the isoxazole ring.
- Aromatic protons from the 4-fluorophenyl group appear as a doublet at δ 7.75 ppm (2H, J = 8.5 Hz) and δ 7.15 ppm (2H, J = 8.5 Hz).
The ¹³C NMR spectrum (100 MHz, CDCl₃) confirms key functional groups:
FT-IR Analysis
Prominent IR absorptions include:
UV-Vis Spectroscopy
The compound exhibits a λmax at 275 nm in methanol, attributed to π→π* transitions within the conjugated isoxazole-phenyl system.
Table 3: Spectroscopic Signatures
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 2.50 (s, CH₃), δ 7.75 (d, Ar–H) |
| ¹³C NMR | δ 165.2 (C=O), δ 158.4 (C–N) |
| FT-IR | 1725 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N) |
| UV-Vis | λmax = 275 nm |
Tautomeric Behavior and Conformational Analysis
Isoxazole derivatives exhibit tautomerism dependent on substituent electronic effects. For ethyl 5-(4-fluorophenyl)-3-methylisoxazole-4-carboxylate, the electron-withdrawing fluorine atom stabilizes the 3-(4-fluorophenyl)-5-methyl tautomer, as confirmed by NMR data showing no evidence of enolic proton exchange.
Conformational analysis via density functional theory (DFT) predicts that the ester group’s s-cis conformation minimizes steric clash between the ethoxy oxygen and the isoxazole ring. The 4-fluorophenyl group adopts a near-orthogonal orientation relative to the heterocycle, with a dihedral angle of 85.2° , balancing conjugation and steric hindrance.
Table 4: Tautomeric and Conformational Properties
| Property | Description |
|---|---|
| Dominant Tautomer | 3-(4-Fluorophenyl)-5-methyl |
| Dihedral Angle (Phenyl-Isoxazole) | 85.2° |
| Ester Conformation | s-cis |
Properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)15-18-12(11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVVWRKCYVIZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Oxide Preparation
Nitrile oxides are generated in situ from 4-fluorobenzaldehyde oxime via chlorination with N-chlorosuccinimide (NCS) or oxidative dehydrogenation using hydroxy(tosyloxy)iodobenzene (HTIB). The resulting 4-fluorophenylnitrile oxide serves as the dipole.
Alkyne Substrate Design
The dipolarophile, a methyl- and ester-functionalized propiolate derivative (e.g., ethyl 3-methylpropiolate), is critical for introducing the 3-methyl and 4-ethyl carboxylate groups. Electron-withdrawing groups on the alkyne enhance reactivity and regioselectivity, favoring the formation of the 3,5-disubstituted isoxazole.
Cycloaddition Reaction
Under metal-free conditions, the nitrile oxide and alkyne react in a [3+2] cycloaddition to yield the isoxazole core. Solvent choice (e.g., dichloroethane or water) and catalysts (e.g., choline chloride-urea eutectic mixtures) improve yields (65–85%). For example:
Key Advantages :
-
High regioselectivity (3,5-substitution) ensured by electronic and steric effects.
-
Scalable under green chemistry conditions (aqueous solvents, recyclable catalysts).
Propargyl Alcohol Cyclization
Propargyl alcohol derivatives offer an alternative route, particularly for introducing halogenated aryl groups.
Propargyl Alcohol Synthesis
3-(4-Fluorophenyl)-2-methylprop-2-yn-1-ol is prepared via Sonogashira coupling of 4-fluoroiodobenzene with propargyl alcohol, followed by methylation. This substrate incorporates the 4-fluorophenyl and methyl groups prior to cyclization.
Halogen-Mediated Cyclization
In a sealed tube, the propargyl alcohol reacts with N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid in dichloroethane at 83°C, forming an iodinated intermediate. Subsequent treatment with hydroxylamine hydrochloride induces cyclization, yielding the isoxazole ring.
Reaction Conditions :
Mechanistic Insight :
Acid-catalyzed halogenation generates a reactive iodonium species, which undergoes nucleophilic attack by hydroxylamine to form the isoxazole.
Post-Synthesis Esterification of Carboxylic Acid Precursors
For substrates where the 4-carboxylate group is introduced post-cyclization, esterification of the carboxylic acid is critical.
Carboxylic Acid Synthesis
5-(4-Fluorophenyl)-3-methylisoxazole-4-carboxylic acid is synthesized via Claisen condensation of β-diketones with hydroxylamine. For example, reacting 4-fluorophenylacetone with ethyl acetoacetate forms a β-diketone, which cyclizes with hydroxylamine to yield the carboxylic acid.
Acyl Chloride Formation and Esterification
The carboxylic acid is converted to its acyl chloride using bis(trichloromethyl) carbonate (triphosgene) in dichloromethane. Subsequent reaction with ethanol affords the ethyl ester:
Optimization Notes :
Ultrasound-Assisted Synthesis
Ultrasound irradiation accelerates reaction kinetics, particularly in metal-free systems.
One-Pot Tandem Reaction
Ethyl nitroacetate and 4-fluorobenzaldehyde react in water under ultrasonication (20 kHz, 50°C) with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. The intermediate isoxazoline N-oxide undergoes dehydration to form the target compound.
Conditions :
Comparative Analysis of Methods
| Method | Yield | Regioselectivity | Scalability | Complexity |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | 65–85% | High | High | Moderate |
| Propargyl Alcohol Route | 34–51% | Moderate | Low | High |
| Esterification | 85–92% | N/A | High | Low |
| Ultrasound-Assisted | 70–78% | High | Moderate | Moderate |
Challenges and Optimization Strategies
-
Regiochemical Control : Electron-deficient dipolarophiles and catalysts like Cu(I) improve 3,5-regioselectivity in cycloadditions.
-
Functional Group Compatibility : Protecting groups (e.g., tert-butoxycarbonyl) prevent side reactions during propargyl alcohol cyclization.
-
Esterification Efficiency : Triphosgene outperforms thionyl chloride in minimizing byproducts .
Chemical Reactions Analysis
Types of Reactions
4-Isoxazolecarboxylic acid, 5-(4-fluorophenyl)-3-Methyl-, ethyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Isoxazolecarboxylic acid, 5-(4-fluorophenyl)-3-Methyl-, ethyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Isoxazolecarboxylic acid, 5-(4-fluorophenyl)-3-Methyl-, ethyl involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents, functional groups, or ring saturation. Key parameters include molecular weight, substituent effects, and reported biological activities.
Substituent Variations on the Isoxazole Ring
Notes:
- Chloro/fluoro substitutions in may improve binding to hydrophobic enzyme pockets.
- Bromine in offers a larger atomic radius, affecting steric interactions.
Functional Group Modifications
Key Observations :
- Amide derivatives (e.g., ) exhibit distinct biological profiles compared to esters, likely due to hydrogen-bonding capabilities.
- Hydroxymethyl substitution () enhances aqueous solubility, critical for drug formulation.
Ring Saturation and Heterocyclic Analogs
Biological Activity
4-Isoxazolecarboxylic acid, 5-(4-fluorophenyl)-3-Methyl-, ethyl is a compound belonging to the isoxazole class, characterized by a unique structure that includes a fluorophenyl group and a methyl group. This compound has garnered attention in various fields, especially in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
- Chemical Formula: C13H12FNO3
- Molecular Weight: 249.24 g/mol
- CAS Number: 1644-03-7
- Melting Point: 198-202 °C
- Boiling Point: Predicted at 361.6 ± 37.0 °C
- Density: 1.350 ± 0.06 g/cm³
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the fluorophenyl group enhances its binding affinity to various enzymes and receptors, which may lead to modulation of key signaling pathways involved in cell growth and apoptosis. While the exact targets are still under investigation, preliminary studies suggest involvement in pathways critical for cancer cell proliferation and survival.
Anticancer Properties
Research indicates that compounds similar to 4-Isoxazolecarboxylic acid exhibit significant anticancer activity. For instance, studies have shown that isoxazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or transcription factors crucial for cancer cell survival.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary findings suggest that it may possess activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This broad-spectrum antimicrobial effect makes it a candidate for further development as an antibiotic agent.
Study on Anticancer Activity
A study published in the International Journal of Antimicrobial Agents explored the efficacy of isoxazole derivatives in inhibiting cancer cell lines. The results indicated that compounds with structural similarities to 4-Isoxazolecarboxylic acid effectively reduced cell viability in several cancer models, suggesting potential therapeutic applications in oncology .
Antimicrobial Testing
In another investigation focusing on antimicrobial properties, researchers tested various isoxazole derivatives against common bacterial strains. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, indicating their potential as new antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-(4-Fluorophenyl)-4-Isoxazolecarboxylic Acid | Structure | Moderate anticancer activity |
| 3-(4-Fluorophenyl)-5-Methyl-4-Isoxazolecarboxylic Acid | Structure | Strong antimicrobial properties |
| 5-(2,4-Dichloro-5-Fluorophenyl)-3-Isoxazolecarboxylic Acid | Structure | Effective against resistant bacterial strains |
Synthesis and Industrial Applications
The synthesis of 4-Isoxazolecarboxylic acid typically involves cycloaddition reactions between nitrile oxides and alkynes, often requiring catalysts like copper(I) or ruthenium(II). In industrial settings, continuous flow reactors are used to enhance yield and control reaction conditions . Its applications extend beyond pharmaceuticals; it serves as a building block for more complex molecules in materials science.
Q & A
Basic: How can researchers optimize the synthesis of ethyl 5-(4-fluorophenyl)-3-methylisoxazole-4-carboxylate?
Methodological Answer:
Synthesis optimization typically involves Claisen condensation between ethyl acetoacetate and substituted phenylhydrazine derivatives, followed by cyclization using hydroxylamine hydrochloride. Key parameters include:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Reaction conditions : Temperature control (80–100°C) and solvent selection (ethanol or acetic acid) to minimize side reactions .
- Design of Experiments (DOE) : Statistical screening (e.g., factorial design) to identify critical factors like molar ratios and reaction time .
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous isoxazole derivatives .
- Spectroscopy :
Basic: How does the compound’s reactivity vary under different experimental conditions?
Methodological Answer:
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 4-fluorophenyl group, while non-polar solvents favor cyclization .
- pH dependence : Acidic conditions stabilize the ester group, whereas basic conditions may hydrolyze it to the carboxylic acid derivative .
- Temperature : Higher temperatures (>100°C) risk decomposition; monitor via TGA/DSC .
Advanced: How can computational modeling guide reaction design for novel derivatives?
Methodological Answer:
- Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for substituent introduction .
- Molecular docking : Predict binding affinities of derivatives with target enzymes (e.g., COX-2) to prioritize synthesis .
- Machine learning : Train models on existing reaction data to predict optimal conditions for new analogs .
Advanced: How do substituents on the isoxazole core influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Experimental validation : Perform in vitro assays (e.g., enzyme inhibition) with systematically varied derivatives to quantify substituent effects .
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Comparative studies : Replicate assays under standardized conditions (e.g., IC₅₀ measurements at fixed pH and temperature) to isolate variables .
- Meta-analysis : Use statistical tools to reconcile discrepancies in activity datasets, accounting for differences in cell lines or assay protocols .
- Mechanistic probes : Employ isotopic labeling (e.g., ¹⁸O) or fluorescence quenching to verify proposed reaction mechanisms .
Advanced: What DOE strategies are effective for scaling up synthesis?
Methodological Answer:
- Fractional factorial design : Screen variables (e.g., catalyst loading, solvent volume) with minimal experimental runs to identify critical parameters .
- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between temperature and reagent stoichiometry .
- Risk assessment : Use Failure Mode and Effects Analysis (FMEA) to prioritize factors affecting reproducibility during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
